REACTION_CXSMILES
|
CC(C)=O.[CH3:5][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([N+:16]([O-])=O)[C:7]=1[NH:19][C:20](=[O:26])[C:21](OCC)=[O:22]>Cl.O.[Cl-].[Cl-].[Cl-].[Ti+3]>[F:13][C:12]([F:15])([F:14])[C:10]1[CH:9]=[C:8]2[C:7]([NH:19][C:20](=[O:26])[C:21](=[O:22])[NH:16]2)=[C:6]([CH3:5])[CH:11]=1 |f:4.5.6.7|
|
Name
|
|
Quantity
|
850 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
ethyl N-(2-methyl-6-nitro-4-trifluoromethylphenyl)oxamate
|
Quantity
|
35.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])NC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting violet solution is stirred at 0° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered off on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
FILTRATION
|
Details
|
the deposited solid is filtered off again on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The crude product is washed with dilute hydrochloric acid and water
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=C2NC(C(NC2=C1)=O)=O)C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |